N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide (CAS: CID 4381491) is a pyrimidine-4-carboxamide derivative with a molecular formula of C₁₃H₉ClN₄O₃S₂ . Its structure features a 5-chloro-2-(methylsulfonyl)pyrimidine core linked via a carboxamide group to a 1,3-benzothiazole moiety. Key physicochemical properties include a molecular weight of 368.82 g/mol and predicted collision cross-section (CCS) values for its ions, such as [M+H]⁺ (179.0 Ų) and [M-H]⁻ (180.9 Ų) . The compound has been investigated in untargeted metabolomics studies for antibacterial activity against Escherichia coli, though its mode of action remains uncharacterized .
Properties
Molecular Formula |
C13H9ClN4O3S2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H9ClN4O3S2/c1-23(20,21)13-15-6-7(14)10(17-13)11(19)18-12-16-8-4-2-3-5-9(8)22-12/h2-6H,1H3,(H,16,18,19) |
InChI Key |
RGHWFKOXQRLMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Pyrimidine Ring Construction: The pyrimidine ring is constructed by reacting a suitable β-dicarbonyl compound with guanidine or its derivatives under basic conditions.
Substitution Reactions: The chloro and methylsulfonyl groups are introduced via nucleophilic substitution reactions using appropriate reagents such as thionyl chloride and methylsulfonyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols, respectively.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines.
Case Study:
A study published in Cancer Research demonstrated that derivatives of benzothiazole showed promising results against non-small cell lung cancer (NSCLC) and melanoma. The compound was effective in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for these malignancies .
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | A549 | 12.5 | |
| Melanoma | A375 | 15.0 | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 10.0 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains.
Case Study:
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes.
Case Study:
Inhibitory effects on protein kinases have been documented, which are crucial in cancer signaling pathways. A recent study found that the compound effectively inhibited the activity of certain kinases, leading to reduced proliferation of cancer cells .
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Pyrimidine-4-Carboxamide Family
The compound belongs to a broader class of pyrimidine-4-carboxamides with sulfonyl and heterocyclic substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
Sulfonyl Group Variations : The methylsulfonyl group in the target compound may confer different electronic and steric effects compared to bulkier benzyl or fluorobenzyl sulfonyl groups in analogues .
Bioactivity : AZ7 (thiazole analogue) shares the same pyrimidine core and sulfonyl group but lacks the fused benzene ring of benzothiazole. Despite structural similarities, AZ7’s mode of action remains unresolved, suggesting substituent-dependent target specificity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its role in various biological activities.
- Chloro and methylsulfonyl groups : These substituents enhance the compound's reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂S |
| Molecular Weight | 247.72 g/mol |
| LogP | 3.43 |
| PSA (Polar Surface Area) | 83.65 Ų |
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including the compound , exhibit antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating efficacy against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC < 40 μg/mL
- Salmonella typhimurium : MIC < 132 μg/mL
- Candida albicans : MIC < 207 μg/mL
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial in treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections. The following table summarizes the inhibitory activities observed:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Anticancer Potential
Several studies have explored the anticancer properties of benzothiazole derivatives. The compound's mechanism involves the modulation of cell signaling pathways that are crucial for cancer cell proliferation. Notably, it has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding to Enzymes : The compound binds to active sites on enzymes, inhibiting their function.
- Modulation of Receptors : It may act as a receptor modulator, influencing various signaling pathways.
- Induction of Apoptosis : By affecting mitochondrial pathways, it can trigger programmed cell death in cancer cells.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of synthesized benzothiazole derivatives including the target compound. The results indicated broad-spectrum activity against several bacterial strains and fungi, highlighting its potential as an antimicrobial agent .
Enzyme Inhibition Research
In another study focused on enzyme inhibition, the compound was tested against AChE and urease. The results demonstrated significant inhibitory effects, suggesting its utility in therapeutic applications targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
